molecular formula C13H7Cl2N3 B8058944 4,7-Dichloro-2-(4-pyridinyl)quinazoline

4,7-Dichloro-2-(4-pyridinyl)quinazoline

Cat. No.: B8058944
M. Wt: 276.12 g/mol
InChI Key: CZLDOTDDBWYHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dichloro-2-(4-pyridinyl)quinazoline is an organic compound with the molecular formula C13H7Cl2N3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-(4-pyridinyl)quinazoline typically involves the reaction of 4,7-dichloroquinazoline with 4-pyridylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2-(4-pyridinyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 4,7-diaminoquinazoline or 4,7-dithioloquinazoline.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazolines.

Scientific Research Applications

4,7-Dichloro-2-(4-pyridinyl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-(4-pyridinyl)quinazoline involves its interaction with specific molecular targets, such as kinases and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects such as reduced cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dichloro-2-(2-pyridinyl)quinazoline
  • 4,7-Dichloro-2-(3-pyridinyl)quinazoline

Comparison

4,7-Dichloro-2-(4-pyridinyl)quinazoline is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Compared to its analogs, it may exhibit different binding affinities and inhibitory profiles, making it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

4,7-dichloro-2-pyridin-4-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3/c14-9-1-2-10-11(7-9)17-13(18-12(10)15)8-3-5-16-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLDOTDDBWYHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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